Cyclooctene

Description

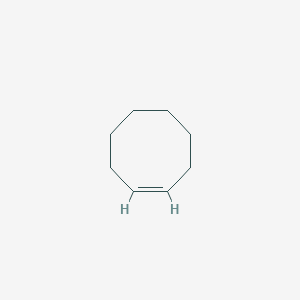

Structure

3D Structure

Properties

IUPAC Name |

cyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-51-0, 28603-38-5 | |

| Record name | Cyclooctene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (1Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28603-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883615 | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-87-3, 931-88-4 | |

| Record name | cis-Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE340T3540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Relative Stability of cis- and trans-Cyclooctene

Abstract

In the landscape of cyclic organic compounds, the conformational stability of cycloalkenes is a foundational concept with significant implications for reactivity and molecular design, particularly in the fields of chemical biology and drug development. Contrary to the general rule observed in acyclic systems where trans isomers are favored, in medium-sized rings such as cyclooctene, the cis isomer exhibits markedly greater stability. This guide provides an in-depth analysis of the thermodynamic and structural factors governing the stability of cis- and trans-cyclooctene. We will dissect the constituent elements of ring strain—angle, torsional, and transannular strain—to elucidate the pronounced instability of the trans isomer. This inherent strain, while a source of instability, is also the wellspring of its utility in advanced bioorthogonal chemistry, a topic of considerable interest to our intended audience of researchers and drug development professionals.

Introduction: A Departure from Acyclic Alkene Stability Rules

In open-chain alkenes, the trans (or E) isomer is generally more stable than the corresponding cis (Z) isomer due to reduced steric hindrance between substituent groups.[1] However, this principle is inverted in small to medium-sized cycloalkenes (8-11 membered rings).[2][3] Forcing a trans double bond into a ring of this size introduces a significant degree of ring strain, a destabilizing effect arising from the deviation of bond angles and lengths from their ideal values.[1]

This compound is a canonical example of this phenomenon. It is the smallest cycloalkene where the trans isomer can be isolated at room temperature, albeit as a highly strained and reactive molecule.[2][3] The stability difference between the two isomers is not trivial; experimental measurements reveal a substantial energetic penalty for the trans configuration.

Quantifying the Stability Difference: Thermodynamic Insights

The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hyd). This value represents the enthalpy change when an alkene is catalytically hydrogenated to its corresponding alkane. A more stable alkene, being at a lower potential energy, will release less heat upon hydrogenation.

Experimental data for the this compound isomers are unequivocal. The heat of hydrogenation for trans-cyclooctene is significantly more exothermic than that of cis-cyclooctene, indicating the trans isomer is substantially less stable.

| Isomer | Heat of Hydrogenation (kcal/mol) | Strain Energy (kcal/mol) | Relative Stability |

| cis-Cyclooctene | -24.3 | 7.4[4] | More Stable |

| trans-Cyclooctene | -34.5 | 16.7[4] | Less Stable |

| Difference | 10.2 | 9.3 [4] |

Table 1: Thermodynamic data comparing cis- and trans-cyclooctene.

The difference in their heats of hydrogenation is approximately 10.2 kcal/mol, a direct measure of the greater strain energy stored within the trans isomer. Independent calculations of ring strain energy corroborate this finding, with the strain of trans-cyclooctene being more than double that of the cis isomer.[4][5] This energy difference is the primary driver of the unique reactivity of trans-cyclooctene.

Deconstructing Ring Strain in this compound Isomers

The total ring strain in a cycloalkane or cycloalkene is a composite of several unfavorable interactions. To understand the dramatic instability of trans-cyclooctene, we must analyze the contribution of each type of strain.

Angle Strain (Baeyer Strain)

Angle strain arises from the deviation of bond angles from their ideal values—120° for sp²-hybridized carbons of the double bond and 109.5° for sp³-hybridized carbons.[6][7]

-

cis-Cyclooctene : This isomer can adopt flexible conformations, such as a boat-chair, which allow its sp³ carbons to achieve bond angles close to the ideal tetrahedral value, minimizing angle strain. The sp² carbons are also accommodated with relative ease.

-

trans-Cyclooctene : Incorporating a trans double bond forces the polymethylene chain to span a much greater distance, severely distorting the ring.[1] This results in significant deviation of C-C-C bond angles from 109.5° and twisting of the double bond itself, which introduces substantial angle strain.

Torsional Strain (Pitzer Strain)

Torsional strain results from the eclipsing of bonds on adjacent atoms.[6] In cyclic systems, this is the energetic cost of not being able to achieve a perfectly staggered conformation around all C-C single bonds.[8]

-

cis-Cyclooctene : While not entirely free of torsional strain, its flexible conformations allow for a significant degree of staggering, keeping this contribution relatively low.

-

trans-Cyclooctene : The rigid, twisted geometry of the trans isomer leads to numerous eclipsed or near-eclipsed interactions between C-H bonds along the carbon chain. The molecule is locked into a conformation where ideal staggering is impossible.

Transannular Strain (Prelog Strain)

Transannular strain is a critical factor in medium-sized rings (8-11 carbons).[9][10] It is a form of steric strain caused by non-bonded atoms or groups across the ring being forced into close proximity, leading to van der Waals repulsion.[11][12]

-

cis-Cyclooctene : Experiences minimal transannular strain. The hydrogen atoms are generally directed outwards from the ring's center.

-

trans-Cyclooctene : This isomer suffers from severe transannular strain. To connect the two ends of the trans double bond, the carbon chain must traverse the ring, forcing some methylene hydrogens into the ring's interior. These inward-pointing hydrogens interact sterically, creating significant repulsion and destabilization. This is the most significant contributor to the high strain energy of trans-cyclooctene.

The diagram below illustrates the dominant strain contributions that destabilize trans-cyclooctene relative to its cis isomer.

Caption: Comparative analysis of strain in this compound isomers.

Methodology: Experimental Determination of Stability

The thermodynamic data presented in Table 1 are typically determined via solution-phase calorimetry. The following outlines the conceptual workflow for measuring the heat of hydrogenation.

Objective: To quantify the enthalpy change (ΔH°hyd) upon catalytic hydrogenation of each this compound isomer to cyclooctane.

Materials:

-

High-purity cis-cyclooctene

-

High-purity trans-cyclooctene (often synthesized via photochemical isomerization of the cis isomer and trapped with silver nitrate)[4]

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous, inert solvent (e.g., hexane)

-

A precision reaction calorimeter

Workflow:

Sources

- 1. quora.com [quora.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. fiveable.me [fiveable.me]

- 10. Prelog strain - Wikipedia [en.wikipedia.org]

- 11. proprep.com [proprep.com]

- 12. researchgate.net [researchgate.net]

spectroscopic characterization of cyclooctene

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclooctene

Abstract

This compound presents a unique case study in molecular spectroscopy, existing as the smallest stable cycloalkene with isolable cis and trans isomers.[1][2] The significant difference in ring strain between the flexible cis-cyclooctene and the highly constrained trans-cyclooctene profoundly influences their conformational landscapes and, consequently, their spectroscopic signatures. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS)—used to characterize and differentiate these isomers. We delve into the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers in organic synthesis, materials science, and drug development.

The Structural Dichotomy of this compound Isomers

The fundamental difference between (Z)-cyclooctene (cis) and (E)-cyclooctene (trans) is the geometry of the double bond within the eight-membered ring. The cis isomer is relatively low in strain (ring strain energy of ~7.4 kcal/mol) and adopts a flexible boat-chair-like conformation.[2] In contrast, the trans isomer is significantly more strained (~16.7 kcal/mol) due to the orthogonal arrangement of the double bond within the ring, forcing it into a rigid, chiral "crown" conformation.[2] This inherent structural tension in trans-cyclooctene makes it more reactive and is the primary driver for the distinct spectroscopic characteristics observed.

A Unified Workflow for Spectroscopic Analysis

A comprehensive characterization of a this compound sample requires an integrated approach. The logical workflow ensures that each technique provides complementary information, leading to an unambiguous structural assignment and purity assessment.

Caption: A logical workflow for the complete spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the this compound isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the molecule's geometry.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is a standard solvent for non-polar analytes. Its deuterium signal provides a stable lock frequency for the spectrometer, and its minimal residual proton signal (at 7.26 ppm) rarely interferes with the analyte signals. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point.

-

-

Instrument Setup (¹H NMR):

-

Field Strength: 400 MHz or higher to achieve good signal dispersion.

-

Pulse Angle: 30-45° to ensure full relaxation between scans without saturation.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio (S/N).

-

-

Instrument Setup (¹³C NMR):

-

Frequency: 100 MHz (corresponding to a 400 MHz ¹H field).

-

Technique: Proton-decoupled acquisition to produce singlets for each unique carbon, simplifying the spectrum.

-

Relaxation Delay: 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.

-

Number of Scans: 128-1024 scans, as the ¹³C isotope has a low natural abundance (~1.1%).

-

Data Interpretation and Analysis

The key to differentiating the isomers lies in the olefinic region of the spectra.

Caption: Relationship between key structural features and their NMR signatures.

Analysis of cis-Cyclooctene:

-

¹H NMR: The two olefinic protons (=C-H) are equivalent and appear as a multiplet around 5.68 ppm.[3] The key diagnostic feature is their vicinal coupling constant (³JHH), which is expected to be ~11 Hz, characteristic of a cis relationship. The allylic and aliphatic protons produce a complex, overlapping series of multiplets between ~1.4 and ~2.2 ppm due to the ring's flexibility and multiple conformations.

-

¹³C NMR: Three distinct regions are observed. The olefinic carbons appear at ~130.3 ppm. The allylic carbons are found at ~29.5 ppm, and the remaining four aliphatic carbons appear in a close cluster around 26-27 ppm. The presence of only four signals for the eight carbons confirms the molecule's C₂ symmetry on the NMR timescale.

Analysis of trans-Cyclooctene (Predicted):

-

¹H NMR: The olefinic protons are expected to have a significantly larger vicinal coupling constant (³JHH) of ~16 Hz, which is the hallmark of a trans double bond.

-

¹³C NMR: The severe ring strain in the trans isomer is expected to deshield the sp² carbons, shifting their resonance downfield to >132 ppm compared to the cis isomer. This deshielding effect is a direct consequence of the distorted bond angles and rehybridization imposed by the strained ring structure.

| Table 1: Summary of NMR Data for this compound Isomers | | :--- | :--- | :--- | | Parameter | cis-Cyclooctene (Observed) [3] | trans-Cyclooctene (Predicted) | | ¹H Olefinic δ (ppm) | ~5.68 | ~5.3 - 5.7 | | ¹H Olefinic ³JHH (Hz) | ~11 | ~16 | | ¹³C Olefinic δ (ppm) | ~130.3 | >132 (Downfield shift) | | ¹³C Allylic δ (ppm) | ~29.5 | Shifted due to strain | | ¹³C Aliphatic δ (ppm) | ~26.6, ~26.2 | Complex, strain-dependent |

Vibrational Spectroscopy (IR & Raman): Probing Molecular Motion

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

Experimental Protocol

-

FTIR Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) is ideal. A single drop of the neat liquid sample is placed on the ATR crystal (e.g., diamond or ZnSe).

-

Causality: ATR requires minimal sample preparation, is non-destructive, and provides high-quality spectra of liquids without the need for solvents or KBr pellets.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Technique: A small amount of the neat liquid sample is placed in a glass vial or NMR tube.

-

Laser: A common excitation laser is a 785 nm diode laser to minimize fluorescence.

-

Parameters: Acquisition time can range from seconds to minutes depending on the sample's Raman scattering cross-section.

-

Data Interpretation and Analysis

The most diagnostic vibrations are the C-H and C=C stretching modes.

Analysis of cis-Cyclooctene:

-

IR Spectrum: The spectrum is dominated by strong aliphatic C-H stretching bands just below 3000 cm⁻¹ (~2920 and 2850 cm⁻¹). A weaker band around 3015 cm⁻¹ corresponds to the sp² C-H stretch of the double bond. The C=C stretching vibration appears as a medium-intensity band around 1655 cm⁻¹.

-

Raman Spectrum: The C=C stretch at ~1658 cm⁻¹ is typically strong and sharp in the Raman spectrum. This is because the symmetric stretch of the double bond involves a significant change in the polarizability of the electron cloud, making it highly Raman active.

Analysis of trans-Cyclooctene:

-

A comparative study has shown that Raman spectroscopy is particularly effective for conformational analysis of the isomers. While the exact peak positions are similar, the relative intensities and subtle shifts in the fingerprint region (below 1500 cm⁻¹) differ significantly due to the distinct conformations ("crown" for trans vs. "boat-chair" for cis). The strained C=C bond in the trans isomer also influences the frequency and intensity of its stretching mode in the Raman spectrum.

| Table 2: Key Vibrational Frequencies for cis-Cyclooctene | | :--- | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | Technique | | =C-H Stretch (sp²) | ~3015 | IR (weak), Raman | | -C-H Stretch (sp³) | ~2920, 2850 | IR (strong), Raman (strong) | | C=C Stretch | ~1655 | IR (medium), Raman (strong) | | CH₂ Scissoring | ~1465, 1447 | IR (medium) |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), confirms the molecular weight and provides structural clues through the analysis of fragmentation patterns.

Experimental Protocol (GC-MS)

-

Sample Preparation: Dilute the this compound sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is effective for separating hydrocarbons.

-

Causality: Separation is based on boiling point; cis-cyclooctene (b.p. 145-146°C) and trans-cyclooctene (b.p. 143°C) have very similar boiling points, requiring an efficient column and optimized temperature program for resolution.[1][2]

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 150°C.

-

-

MS Detection (EI):

-

Ionization Energy: Standard 70 eV. This high energy is sufficient to ionize the molecule and induce reproducible fragmentation.

-

Mass Range: Scan from m/z 35 to 200.

-

Data Interpretation and Analysis

The mass spectrum of cis-cyclooctene provides a clear fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is clearly visible at a mass-to-charge ratio (m/z) of 110, confirming the molecular formula C₈H₁₄.

-

Base Peak: The most abundant ion (base peak) appears at m/z 67. This corresponds to the loss of a propyl radical (•C₃H₇, mass 43), suggesting the formation of a stable cyclic C₅H₇⁺ cation.

-

Key Fragments: Other significant fragments are observed at m/z 82 (loss of ethylene, C₂H₄), m/z 54 (a common fragment for cyclic alkenes, possibly cyclopentadiene cation), and m/z 41 (allyl cation, [C₃H₅]⁺). The loss of ethylene is a characteristic fragmentation for cycloalkenes and can be rationalized as a retro-Diels-Alder type reaction of the molecular ion.

| Table 3: Major Fragments in the EI-Mass Spectrum of cis-Cyclooctene | | :--- | :--- | :--- | | m/z Value | Proposed Fragment | Inferred Neutral Loss | | 110 | [C₈H₁₄]⁺• (Molecular Ion) | - | | 82 | [C₆H₁₀]⁺• | C₂H₄ (Ethylene) | | 67 (Base Peak) | [C₅H₇]⁺ | •C₃H₇ (Propyl radical) | | 54 | [C₄H₆]⁺• | C₄H₈ (Butene) | | 41 | [C₃H₅]⁺ | •C₅H₉ |

Conclusion

The comprehensive is a powerful exercise in linking molecular structure to empirical data. The key distinguishing features between the cis and trans isomers are rooted in the significant ring strain of the trans isomer. This strain is directly observable through a predicted downfield shift of the olefinic carbons in ¹³C NMR and is responsible for the larger olefinic proton coupling constant in ¹H NMR. Vibrational spectroscopy, particularly Raman, offers nuanced information on the conformational differences, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways. By applying this multi-technique workflow, researchers can unambiguously identify each isomer and gain a deeper understanding of its unique chemical properties.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).[Link]

-

Wikipedia. cis-Cyclooctene.[Link]

-

Wikipedia. trans-Cyclooctene.[Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns.[Link]

-

Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.[Link]

-

Iowa State University. NMR Coupling Constants.[Link]

-

National Institute of Standards and Technology (NIST). cis-Cyclooctene IR Spectrum.[Link]

-

Parker, S. F., et al. (2010). Raman spectra and simulation of cis- and trans-cyclooctene for conformational analysis compared to inelastic neutron scattering. Journal of Raman Spectroscopy. [Link]

-

AIST SDBS. ¹H-NMR Spectrum of cis-Cyclooctene. SDBS No. 1431HSP-48-894. [Link]

-

AIST SDBS. ¹³C-NMR Spectrum of cis-Cyclooctene. SDBS No. 1431CDS-13-588. [Link]

-

AIST SDBS. FT-IR Spectrum of cis-Cyclooctene. SDBS No. 1431IRR-51-898. [Link]

-

AIST SDBS. Raman Spectrum of cis-Cyclooctene. SDBS No. 1431RAM-00-011. [Link]

-

AIST SDBS. Mass Spectrum of cis-Cyclooctene. SDBS No. 1431MS-41-923. [Link]

Sources

The Central Role of Ring Strain: cis- vs. trans-Cyclooctene

An In-depth Technical Guide to the Reactivity Patterns of Cyclooctene and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the unique reactivity of this compound and its structurally modified analogs. We will delve into the fundamental principles governing its chemical behavior, with a particular focus on how ring strain is harnessed to drive powerful transformations essential for advancements in chemical biology, materials science, and pharmaceutical development.

The reactivity of this compound is fundamentally dictated by its geometry. While cis-cyclooctene is a stable, saddle-shaped molecule, its isomer, trans-cyclooctene, is significantly strained due to the transannular interactions and twisting of the double bond within the eight-membered ring. This high-energy state makes trans-cyclooctene exceptionally reactive, as chemical transformations that relieve this strain are highly favorable. This inherent strain is the linchpin of its utility in bioorthogonal chemistry, allowing for rapid reactions at low temperatures and concentrations without the need for toxic catalysts.

The relief of this ring strain provides a substantial thermodynamic driving force for reactions. For instance, the heat of hydrogenation for trans-cyclooctene is approximately 35.6 kcal/mol, which is significantly higher than the 26.5 kcal/mol for cis-cyclooctene, quantitatively demonstrating its lower stability and higher reactivity.

Key Reactivity Patterns and Mechanistic Insights

The unique structural features of this compound and its derivatives give rise to a diverse range of chemical transformations.

Strain-Promoted Cycloadditions

The most prominent application of this compound analogs is in strain-promoted cycloaddition reactions, which are cornerstone techniques in bioorthogonal chemistry. These reactions proceed rapidly at physiological conditions, enabling the study of biological processes in living systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While classically involving a cyclooctyne, the principles of strain promotion are paramount. The development of this compound-based reagents for other cycloadditions is a direct extension of this work. A key example is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), which utilizes cyclooctenes to react with nitrones.

Mechanism: The reaction proceeds via a [3+2] dipolar cycloaddition. The high ring strain of the trans-cyclooctene double bond lowers the activation energy of the cycloaddition, allowing the reaction to occur without the need for a copper catalyst, which is cytotoxic. The choice of this compound derivative is critical for tuning reaction kinetics. For example, the introduction of fluorine atoms or fusion to other ring systems can dramatically increase reaction rates.

Diagram: Generalized Strain-Promoted Cycloaddition Workflow

Below is a typical workflow for a bioconjugation experiment using a strain-promoted reaction, such as labeling a biomolecule.

Caption: A typical experimental workflow for bioconjugation using strain-promoted cycloaddition.

Ring-Opening Metathesis Polymerization (ROMP)

cis-Cyclooctene is a widely used monomer in ROMP, a powerful polymerization method that utilizes olefin metathesis catalysts, such as Grubbs' or Schrock's catalysts. The reaction proceeds by relieving the moderate ring strain of the cis-isomer.

Mechanism: The catalyst, a metal carbene complex, reacts with the double bond of this compound to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a metal carbene, now attached to the growing polymer chain. This process repeats, leading to the formation of high molecular weight polyoctenamer rubber. The properties of the resulting polymer can be tuned by copolymerizing this compound with other functionalized cycloalkenes.

Diagram: ROMP Mechanism

Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP) with this compound.

Addition Reactions

This compound undergoes typical electrophilic addition reactions characteristic of alkenes. However, the stereochemical outcome is often influenced by the cyclic structure.

-

Hydrogenation: Catalytic hydrogenation of both cis- and trans-cyclooctene yields cyclooctane. The reaction of the trans-isomer is significantly more exothermic due to the release of ring strain.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields this compound oxide. The epoxide is a versatile intermediate for further functionalization.

-

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond, yielding cyclooctanol. The stereochemistry of the addition is controlled by the approach of the borane reagent.

Comparative Data on this compound Reactivity

The true utility of this compound analogs in fields like drug development is realized by tuning their structure to control reactivity. Below is a comparative table of second-order rate constants for various this compound derivatives used in bioorthogonal reactions.

| This compound Derivative | Reaction Partner | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) |

| trans-Cyclooctene (TCO) | Benzyl Azide | SPAAC-related | ~ 0.03 - 0.1 |

| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | SPAAC | ~ 0.8 |

| BCN (Bicyclononyne) | Benzyl Azide | SPAAC | ~ 0.1 - 1.0 |

| TCO-Methyl | Tetrazine | Inverse-electron-demand Diels-Alder | > 1000 |

Note: Data is compiled from various sources for comparative purposes. Absolute values can vary with solvent and temperature.

This data highlights how structural modifications—such as isomerization to the trans form, ring fusion (as in BCN), or changing the reaction partner (tetrazine vs. azide)—can modulate reaction rates over several orders of magnitude.

Featured Experimental Protocol: Antibody-Fluorophore Conjugation via TCO-Tetrazine Ligation

This protocol describes a reliable method for labeling an antibody with a fluorescent probe using the rapid reaction between a trans-cyclooctene (TCO) functional group and a tetrazine.

A. Materials

-

Antibody of interest (e.g., Trastuzumab), ~2-5 mg/mL in PBS.

-

TCO-NHS Ester (e.g., from a commercial supplier).

-

Tetrazine-Fluorophore (e.g., Tetrazine-AF488).

-

Amine-free buffer (e.g., PBS, pH 7.4).

-

Size Exclusion Chromatography (SEC) column or dialysis device for purification.

-

Spectrophotometer for concentration measurement.

B. Step-by-Step Methodology

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer like PBS. If it is in a buffer containing Tris or glycine, exchange it into PBS using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

TCO Functionalization of Antibody:

-

Prepare a stock solution of TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Add a 5- to 10-fold molar excess of the TCO-NHS ester to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing. The NHS ester will react with primary amines (lysine residues) on the antibody surface.

-

-

Removal of Excess TCO Reagent:

-

Purify the TCO-functionalized antibody by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.

-

Alternatively, perform dialysis against PBS overnight at 4°C. This step is critical to remove unreacted TCO-NHS ester.

-

-

Conjugation with Tetrazine-Fluorophore:

-

Prepare a stock solution of the Tetrazine-Fluorophore in DMSO.

-

Add a 2- to 3-fold molar excess of the Tetrazine-Fluorophore to the purified TCO-antibody.

-

The reaction is typically complete within 30 minutes at room temperature. The rapid evolution of N₂ gas is a byproduct of this Diels-Alder reaction.

-

-

Final Purification and Characterization:

-

Remove the excess Tetrazine-Fluorophore using a desalting column or dialysis as described in step 3.

-

Determine the final concentration of the antibody-fluorophore conjugate using a spectrophotometer (measuring absorbance at 280 nm for the protein and the appropriate wavelength for the fluorophore).

-

(Optional) Characterize the conjugate using SDS-PAGE (to confirm integrity) and Mass Spectrometry (to determine the degree of labeling).

-

C. Self-Validating System This protocol is self-validating through characterization. A successful conjugation will show a shift in the UV-Vis spectrum corresponding to the fluorophore's absorbance, an increase in molecular weight on an SDS-PAGE gel, and a mass increase in mass spectrometry corresponding to the attached TCO-fluorophore adducts.

Applications in Drug Development and Research

The predictable and controllable reactivity of this compound analogs has made them invaluable tools:

-

Antibody-Drug Conjugates (ADCs): Strain-promoted reactions enable the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.

-

Live-Cell Imaging: The bioorthogonal nature of these reactions allows for the labeling and visualization of specific biomolecules (proteins, glycans, lipids) in their native environment inside living cells without disrupting cellular processes.

-

Drug Delivery: this compound-functionalized nanoparticles or hydrogels can be designed for targeted drug release, triggered by specific biological cues.

-

Advanced Materials: ROMP of this compound derivatives is used to create polymers with tailored properties for applications ranging from self-healing materials to advanced elastomers.

Conclusion and Future Outlook

The reactivity of this compound, governed primarily by its inherent ring strain, offers a powerful and versatile platform for chemical innovation. From the controlled polymerization via ROMP to the exquisitely selective bioorthogonal ligations driven by strain-release, this compound and its analogs have become indispensable tools. Future developments will likely focus on creating new this compound derivatives with even faster reaction kinetics, improved stability, and novel functionalities to push the boundaries of what is possible in targeted therapy, in vivo imaging, and smart materials.

References

-

Title: The past, present, and future of bioorthogonal chemistry Source: Chemical Society Reviews URL: [Link]

-

Title: Bioorthogonal Chemistry: Fishing for Function Source: Annual Review of Biochemistry URL: [Link]

-

Title: Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development Source: Bioconjugate Chemistry URL: [Link]

-

Title: Bioorthogonal chemistry for live-cell imaging Source: Nature Chemical Biology URL: [Link]

electronic properties of substituted cyclooctenes

An In-Depth Technical Guide to the Electronic Properties of Substituted Cyclooctenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclooctene, the smallest cycloalkene that can stably exist as both cis and trans isomers, serves as a foundational scaffold in numerous areas of chemical research, most notably in the burgeoning field of bioorthogonal chemistry.[1] The electronic properties of the this compound ring are not static; they are highly tunable through the strategic placement of substituents. This guide provides a comprehensive exploration of the principles governing the electronic characteristics of substituted cyclooctenes. We will delve into the theoretical underpinnings of frontier molecular orbital (FMO) theory, examine how various substituents modulate these orbitals, and detail the computational and experimental methodologies used to probe these properties. The ultimate goal is to provide researchers with the expert insights needed to rationally design and synthesize substituted cyclooctenes with tailored electronic properties for advanced applications in drug delivery, molecular imaging, and materials science.[2][3]

Introduction: The Versatile this compound Scaffold

The eight-membered ring of this compound presents a unique combination of conformational flexibility and inherent strain, particularly in its trans configuration.[1][4] This ring strain is a key driver of its reactivity, making it a powerful tool in chemical synthesis.[5] However, it is the interplay between this inherent strain and the electronic effects of substituents that unlocks its full potential. By appending electron-donating or electron-withdrawing groups to the this compound core, one can precisely control the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This modulation of the HOMO-LUMO gap is critical, as it directly influences the molecule's reactivity in cycloaddition reactions, its spectroscopic properties, and its stability.[8][9] Understanding these structure-property relationships is paramount for applications ranging from the development of highly reactive probes for "click chemistry" to the design of novel polymeric materials.[10][11][12]

Theoretical Framework: Frontier Molecular Orbital (FMO) Theory

To comprehend the electronic behavior of substituted cyclooctenes, one must first grasp the fundamentals of Frontier Molecular Orbital (FMO) theory. FMO theory simplifies the complex picture of molecular orbitals by focusing on the two most important ones for chemical reactivity: the HOMO and the LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest-energy orbital that contains electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. A higher-energy HOMO indicates a more potent nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. A lower-energy LUMO indicates a more potent electrophile.

-

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter.[8] A small HOMO-LUMO gap generally corresponds to a molecule that is more reactive, more polarizable, and absorbs light at longer wavelengths.[9][13] Conversely, a large gap signifies higher stability and lower reactivity.[14]

In the context of cycloaddition reactions, such as the widely used inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine, the reaction rate is governed by the interaction between the HOMO of one reactant and the LUMO of the other.[10] A smaller energy gap between the interacting orbitals leads to a more favorable interaction and a faster reaction.

The Influence of Substituents on Electronic Properties

Substituents are the primary tool for tuning the electronic properties of the this compound ring. They exert their influence through a combination of inductive effects, resonance effects, and by modifying the ring's geometry and strain.[7][15]

Inductive and Resonance Effects

-

Electron-Donating Groups (EDGs): Substituents like alkyl groups (-R), ethers (-OR), and amines (-NR₂) donate electron density to the this compound ring through inductive effects (and resonance, where applicable). This donation of electron density increases the energy of the HOMO, making the this compound a better electron donor (nucleophile).[6][7]

-

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl), carbonyls (-C=O), and cyano (-CN) pull electron density away from the ring. This withdrawal of electron density lowers the energy of both the HOMO and, more significantly, the LUMO.[7][16] A lower LUMO energy enhances the this compound's ability to accept electrons, making it a better electrophile.

Impact on Frontier Orbital Energies and the HOMO-LUMO Gap

The choice of substituent directly modulates the HOMO-LUMO gap.

-

EDGs raise the HOMO energy, typically leading to a smaller HOMO-LUMO gap when reacting with an electron-poor partner (which has a low LUMO).

-

EWGs lower the LUMO energy, which also results in a smaller energy gap when reacting with an electron-rich partner (which has a high HOMO).[14]

This principle is the cornerstone of designing highly reactive cyclooctenes for bioorthogonal chemistry. For the reaction with electron-deficient tetrazines, for example, increasing the HOMO energy of the this compound via EDGs can dramatically accelerate the reaction rate.[10][17]

Strain Effects: A Synergistic Partner to Electronics

In trans-cyclooctenes, ring strain plays a critical role that is synergistic with electronic effects. The inherent strain of the trans double bond pre-distorts the molecule towards the geometry of the transition state in a cycloaddition reaction, thereby lowering the activation energy.[5] Substituents can further modify this strain. For instance, fusing a cyclopropane ring to the this compound backbone forces the eight-membered ring into a highly strained 'half-chair' conformation, leading to a significant rate enhancement in cycloadditions.[5] Computational studies have shown that propargylic substitutions can have a particularly dramatic effect on the electrophilicity and geometry of the reactive bond.[16]

The interplay between strain and electronics is critical: while increasing strain enhances reactivity, it can sometimes decrease selectivity.[17] Electronic tuning via substituents provides a more refined method to achieve both rapid reactivity and high selectivity by optimizing the FMO interactions.[17]

Computational Analysis of Substituted Cyclooctenes

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting and understanding the electronic properties of novel this compound derivatives before their synthesis.[10][13][18]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly effective for calculating properties such as:

-

Optimized molecular geometries.

-

HOMO and LUMO energy levels.[13]

-

The HOMO-LUMO gap.[19]

-

Molecular electrostatic potential maps, which visualize electron-rich and electron-poor regions.[20][21]

-

Reaction energy barriers, providing insight into reaction kinetics.[10][22]

Functionals like B3LYP and ωB97XD, paired with appropriate basis sets (e.g., 6-311+G(d,p)), have been shown to provide accurate predictions of HOMO-LUMO gaps and molecular geometries for these types of systems.[13][19]

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| trans-Cyclooctene | -H | -6.12 | 1.05 | 7.17 |

| trans-Cyclooctene | -OCH₃ (EDG) | -5.85 | 1.08 | 6.93 |

| trans-Cyclooctene | -CN (EWG) | -6.45 | 0.75 | 7.20 |

| trans-Cyclooctene | Fused Cyclopropane | -6.01 | 0.98 | 6.99 |

| (Note: These are illustrative values based on typical trends and may vary with the specific computational method.) |

Step-by-Step Protocol: DFT Calculation of a Substituted this compound

-

Structure Building: Construct the 3D model of the substituted this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Run a frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.

-

Property Calculation: From the output of the optimized structure, extract the energies of the molecular orbitals.

-

Data Analysis:

-

Identify the HOMO and LUMO energies.

-

Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.

-

Visualize the HOMO and LUMO to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.

-

Generate a molecular electrostatic potential (MEP) map to visualize charge distribution.

-

Diagram: Computational Workflow for Electronic Property Analysis

Caption: Workflow for DFT analysis of a substituted this compound.

Experimental Characterization Techniques

While computational methods are predictive, experimental validation is crucial. Spectroscopic and electrochemical techniques are the primary methods for probing the electronic properties of synthesized cyclooctenes.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy measures the absorption of light by a molecule as a function of wavelength, spanning the ultraviolet, visible, and near-infrared regions.[23][24] The absorption of a photon promotes an electron from an occupied orbital to an unoccupied one. The lowest energy electronic transition is typically the HOMO to LUMO transition.[9] The wavelength of maximum absorbance (λ_max) for this transition can be used to experimentally estimate the HOMO-LUMO gap using the Planck-Einstein relation (E = hc/λ). A shift of λ_max to longer wavelengths (a red shift) indicates a smaller HOMO-LUMO gap.[9]

Step-by-Step Protocol: UV-Vis-NIR Analysis

-

Sample Preparation: Dissolve a precise, low concentration of the purified substituted this compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5 AU.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired range (e.g., 190 nm to 1100 nm).[23]

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λ_max). For determining the gap, the onset of the lowest energy absorption band is often used.

-

Convert the absorption onset wavelength (λ_onset in nm) to the energy gap (in eV) using the formula: E_gap (eV) = 1240 / λ_onset (nm).

-

Diagram: Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for experimental HOMO-LUMO gap estimation via UV-Vis.

Applications in Drug Development and Bioorthogonal Chemistry

The ability to fine-tune the electronic properties of cyclooctenes has profound implications for drug development and chemical biology.

Tuning Reactivity for Bioorthogonal "Click Chemistry"

The most prominent application is in bioorthogonal chemistry, specifically the strain-promoted or inverse-electron-demand cycloadditions with partners like azides and tetrazines.[17][25] These reactions allow for the labeling and tracking of biomolecules in living systems without interfering with native biological processes.[12]

-

Causality in Action: A drug molecule can be appended with a substituted trans-cyclooctene. By choosing substituents that raise the this compound's HOMO energy, its reaction rate with a tetrazine-functionalized imaging agent is dramatically increased.[3][10] This allows for faster and more efficient labeling at lower concentrations, which is critical for in vivo applications like pretargeted radio-labeling and targeted drug release.[10][12] Computational screening has become a powerful tool to rapidly identify substituted reactants with the desired high reactivity, saving significant experimental time and cost.[10][22]

Diagram: Tuning Cycloaddition Reactivity

Caption: FMO interactions in a tetrazine-cyclooctene cycloaddition.

Conclusion and Future Outlook

The are a direct and predictable consequence of substituent choice and induced ring strain. A thorough understanding of FMO theory, combined with the predictive power of computational chemistry and the validation provided by experimental techniques, equips scientists with the tools to design this compound derivatives with exquisite control over their reactivity. This rational design approach is accelerating innovation in bioorthogonal chemistry, leading to more efficient diagnostic probes, targeted therapeutics, and advanced functional materials. Future research will likely focus on developing novel substituents that provide even finer control over electronic properties, exploring new cycloaddition partners, and integrating these tunable scaffolds into complex biological systems and smart materials.

References

-

Joseph Lianbuanga, Z. Pachuau, R. Lalthlamuana. (2018). Computational assessment of the structural analysis of different this compound isomers. Semantic Scholar. [Link]

- Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different this compound isomers. Proceedings of the International Conference on MIZO Science-Challenges and Prospects for Sustainable Development (MSC).

- Fox, J. M., et al. (2017). Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs.

-

Svatunek, D., et al. (2024). Computational Large-Scale Screening of Bioorthogonal 1,2,4,5-Tetrazine/trans-Cyclooctene Cycloadditions. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Schematic representation of cycloaddition reaction of various substituted cyclooctynes with methyl azide. ResearchGate. [Link]

- Svatunek, D., et al. (2024). Computational Large-Scale Screening of Bioorthogonal 1,2,4,5-Tetrazine/trans-Cyclooctene Cycloadditions. ChemRxiv.

-

Wikipedia. (2024). This compound. Wikipedia. [Link]

- Josephson, B., et al. (2025).

- Schuhmacher, J., et al. (2025). Synthesis of Functionalized Cyclooctynes as Building Blocks for Non-covalent Surface-Orthogonal Chemistry.

-

University of Liverpool. (n.d.). Alternative models for understanding pericyclic reactions: frontier orbitals. University of Liverpool. [Link]

-

ResearchGate. (n.d.). Commonly used trans-cyclooctene derivatives. ResearchGate. [Link]

-

Hait, D., et al. (2019). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. [Link]

-

Taylor, M. T., et al. (2011). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine–trans-Cyclooctene Ligation. Journal of the American Chemical Society. [Link]

-

UMass ScholarWorks. (n.d.). Functionalization of Polythis compound using Thiol-ene Click Chemistry: Strategy towards Polymer-to-Polymer Upcycling. UMass ScholarWorks. [Link]

-

ResearchGate. (n.d.). Select examples of cycloaddition reactions of cyclooctyne. ResearchGate. [Link]

-

Domingo, L. R., et al. (2022). Unveiling the Chemistry of Higher-Order Cycloaddition Reactions within the Molecular Electron Density Theory. MDPI. [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). Development of Cyclooctyne-Nitrone Based Click Release Chemistry for Bioorthogonal Prodrug Activation both In Vitro and In Vivo. ResearchGate. [Link]

-

Echalier, C., et al. (2021). amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. Chemical Communications. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information (SI). The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2022). Synthesis of Functionalized Dibenzoazacyclooctynes by a Decomplexation Method for Dibenzo-Fused Cyclooctyne–Cobalt Complexes. Organic Letters. [Link]

-

Niezen, K., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. [Link]

-

Hait, D., et al. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital base. eScholarship.org. [Link]

- Mohammadpour, H., et al. (2024). Investigation of the Effect of Substitutions on the Electronic and Optical Properties of the Sumanene Molecule. University of Hertfordshire Research Profiles.

-

Krenske, E. H., et al. (2019). Secondary Orbital Interactions Enhance the Reactivity of Alkynes in Diels–Alder Cycloadditions. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]

- Kularatne, S. A., et al. (2017). Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging.

-

White, B. T., et al. (2023). Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polythis compound to Tune Properties. ACS Applied Polymer Materials. [Link]

-

Wang, F., et al. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry. [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]

- Singh, A., et al. (2025).

-

Hait, D., et al. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. OSTI.GOV. [Link]

-

ResearchGate. (n.d.). Spectroscopic properties and calculations a, UV–vis–NIR electronic.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of cis-cyclooctene and trans-cyclooctene. ResearchGate. [Link]

-

Yildiz, C. B., & Azizoglu, A. (2014). Substituent and Solvent Effects on the Electronic and Structural Properties of Silacyclopropylidenoids. SciELO México. [Link]

-

University of Toronto. (n.d.). UV/Vis and Fluorescence Spectroscopy. ANALEST Facility. [Link]

-

North Dakota State University. (n.d.). UV-VIS-NIR. NDSU. [Link]

-

Beilstein Journals. (n.d.). Search Results. BJOC. [Link]

-

Yildiz, C. B., & Azizoglu, A. (2014). Substituent and Solvent Effects on the Electronic and Structural Properties of Silacyclopropylidenoids. ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. escholarship.org [escholarship.org]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. DSpace [scholarworks.umass.edu]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis (Journal Article) | OSTI.GOV [osti.gov]

- 16. peerj.com [peerj.com]

- 17. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substituent and Solvent Effects on the Electronic and Structural Properties of Silacyclopropylidenoids [scielo.org.mx]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. UV/Vis and Fluorescence Spectroscopy | ANALEST [analest.chem.utoronto.ca]

- 24. UV-VIS-NIR [ndsu.edu]

- 25. researchgate.net [researchgate.net]

thermodynamic parameters of cyclooctene isomerization

An In-depth Technical Guide to the Thermodynamic Parameters of Cyclooctene Isomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Alkene

This compound, a cyclic hydrocarbon with the formula C₈H₁₄, exists as two primary geometric isomers: cis-cyclooctene (CCO) and trans-cyclooctene (TCO). While the cis isomer is the thermodynamically stable and more common form, the trans isomer possesses significant ring strain, rendering it exceptionally reactive. This high reactivity, particularly in inverse-electron-demand Diels-Alder cycloadditions with tetrazines (tetrazine ligation), has catapulted trans-cyclooctene to the forefront of bioorthogonal chemistry.[1][2] Its ability to form covalent bonds rapidly and specifically within complex biological environments has unlocked new frontiers in cellular imaging, drug delivery, and diagnostics.[1][3][4]

However, the very strain that makes TCO a powerful chemical tool also makes it susceptible to isomerization back to its more stable cis form, a deactivation pathway that can limit its utility.[1][4] A thorough understanding of the thermodynamic landscape and kinetic barriers governing the interconversion of these isomers is therefore paramount for designing next-generation TCO derivatives with optimized stability and reactivity. This guide provides a detailed examination of these core thermodynamic and kinetic parameters, the experimental and computational methodologies used to determine them, and the causal relationships that dictate their behavior.

The Thermodynamic Landscape: A Tale of Two Isomers

The fundamental difference between cis- and trans-cyclooctene lies in their relative stability. Unlike acyclic alkenes where the trans isomer is typically more stable, in medium-sized rings like this compound, the geometric constraints of the ring make the cis configuration significantly more stable.[5] trans-Cyclooctene is the smallest cycloalkene that is stable enough to be isolated at room temperature, but it exists in a state of high torsional and transannular strain.[5][6]

The ring strain energy for cis-cyclooctene is approximately 7.4 kcal/mol, whereas for trans-cyclooctene, it is a much higher 16.7 kcal/mol.[6] This 9.3 kcal/mol difference in strain energy is a direct measure of the thermodynamic driving force for the trans-to-cis isomerization.

Conformational Influence on Stability and Reactivity

The strain in trans-cyclooctene is not uniformly distributed. The molecule adopts non-planar conformations to alleviate some of this strain. The most stable conformation is the "crown" form.[6] A higher-energy "half-chair" conformation, calculated to be about 5.6-5.9 kcal/mol less stable, also exists.[2][6]

This energy difference is critical. By synthetically locking the TCO ring into a half-chair-like conformation, for instance by fusing it with another ring system, one can create "conformationally strained" TCO derivatives (e.g., s-TCO).[2][3][7] These derivatives exhibit dramatically accelerated reaction rates in tetrazine ligations because the ground state of the alkene is already raised in energy, closer to the transition state of the cycloaddition.[3][7]

Summary of Thermodynamic Parameters

| Parameter | cis-Cyclooctene | trans-Cyclooctene (Crown) | Key Insight | Reference |

| Ring Strain Energy | ~7.4 kcal/mol | ~16.7 kcal/mol | trans isomer is ~9.3 kcal/mol less stable due to strain. | [6] |

| Conformational Energy | - | Ground State (0 kcal/mol) | The half-chair conformer is ~5.9 kcal/mol higher in energy. | [2] |

| Enthalpy of Formation (Gas) | -28.3 kcal/mol (calc.) | -19.0 kcal/mol (calc.) | The enthalpy difference reflects the difference in ring strain. | [8] |

Note: Enthalpy values are often derived from a combination of experimental (e.g., heats of hydrogenation) and computational data.

Kinetic Parameters and Isomerization Pathways

While thermodynamics dictates the equilibrium position (strongly favoring the cis isomer), kinetics determines the rate at which this equilibrium is approached. The stability of trans-cyclooctene at room temperature is a kinetic phenomenon, attributable to a significant activation barrier for isomerization.

-

Thermal Isomerization : The conversion of cis-cyclooctene to 1,7-octadiene (via a retro-ene mechanism) has an activation energy of approximately 54.6 kcal/mol.[9] The isomerization to the trans form involves a diradical transition state and has a similarly high activation barrier, making it extremely slow at ambient temperatures.[9] This kinetic stability is what allows TCO to be used in biological systems.

-

Photochemical Isomerization : This is the most common laboratory method for synthesizing TCO from the abundant CCO.[3][10] The reaction proceeds via a singlet sensitizer (e.g., methyl benzoate) and UV light. It is an equilibrium process, and the quantum yield is often limited.[10][11] To drive the reaction towards the trans product, the TCO is often trapped in situ by complexation with silver nitrate (AgNO₃), from which it can be later released.[6][10]

-

Radical-Mediated Isomerization : A significant deactivation pathway for highly strained TCO derivatives, especially in the reducing environment of the cell, is isomerization promoted by thiols (e.g., glutathione).[7] This process is thought to occur via a radical-mediated mechanism where a thiol radical adds to the double bond, allows for free rotation, and is then eliminated, leading to the thermodynamically favored cis isomer.[1] The use of radical inhibitors can suppress this pathway.[1]

| Isomerization Pathway | Key Reagents/Conditions | Activation Energy (Ea or ΔG‡) | Significance | Reference |

| Thermal (TCO → CCO) | Heat (>150 °C) | High (~35-40 kcal/mol) | Confers kinetic stability to TCO at room/body temp. | [3] |

| Photochemical (CCO → TCO) | UV light, singlet sensitizer | N/A (light-driven) | Primary synthetic route to TCO derivatives. | [3][10] |

| Radical-Mediated (TCO → CCO) | Thiols (e.g., glutathione) | Lowered barrier | A key instability pathway in biological applications. | [1][7] |

Experimental & Computational Workflows

Determining the requires a combination of computational modeling and physical experimentation.

Workflow 1: Computational Chemistry Protocol

Computational methods like Density Functional Theory (DFT) are invaluable for predicting the geometries, relative energies, and activation barriers of isomers and transition states.[12][13]

Step-by-Step Methodology:

-

Structure Modeling : Build the initial 3D structures of cis-cyclooctene and the relevant trans-cyclooctene conformers in a molecular modeling program.

-

Geometry Optimization : Perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311G*) to find the lowest energy structure for each isomer.[12] This step is crucial as the geometric parameters directly influence the calculated energies.[12]

-

Frequency Analysis : Conduct a vibrational frequency calculation on each optimized structure. This serves two purposes:

-

Verification : A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Thermodynamics : The results are used to calculate zero-point vibrational energy (ZPVE), thermal corrections, and thus the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°).

-

-

Transition State (TS) Search : To determine the kinetic barrier, locate the transition state structure connecting the trans and cis isomers. Methods like Synchronous Transit-Guided Quasi-Newton (QST3) or optimization to a transition state (Berny algorithm) are used.

-

Activation Barrier Calculation : The Gibbs free energy of activation (ΔG‡) is calculated as the difference between the Gibbs free energy of the transition state and the ground-state reactant.

Workflow 2: Experimental Kinetics Protocol (Photochemical Isomerization)

This protocol outlines a method for synthesizing TCO and monitoring the reaction kinetics.[10]

Step-by-Step Methodology:

-

Solution Preparation : Prepare a solution of cis-cyclooctene and a photosensitizer (e.g., methyl benzoate) in a UV-transparent solvent like n-hexane.[10] An internal standard (e.g., n-dodecane) is included for quantitative analysis.

-

Photoreactor Setup : Pump the solution through a micro-flow reactor made of UV-transparent tubing (e.g., FEP) coiled around a UV lamp (e.g., 254 nm).[10][11] A flow setup allows for precise control of the residence time (i.e., irradiation time).

-

Kinetic Study :

-

Vary the flow rate of the pump to achieve a range of residence times in the irradiated zone.[10]

-

Collect samples at the reactor outlet for each flow rate.

-

Analyze the samples using Gas Chromatography (GC) or ¹H NMR to determine the relative concentrations of the cis and trans isomers.

-

-

Data Analysis : Plot the concentration of trans-cyclooctene as a function of residence time. The initial slope provides the initial reaction rate. The plateau of the curve indicates the photostationary state (equilibrium) concentration, which for this reaction is often around 28% trans isomer under typical conditions.[10]

-

Optional Trapping : To achieve high yields of TCO, the output from the photoreactor can be passed through a column packed with silica gel impregnated with silver nitrate (AgNO₃/SiO₂).[10][11] The TCO forms a complex with the silver ions and is selectively retained, while the CCO passes through. This shifts the equilibrium, allowing for nearly complete conversion of the starting material.

Conclusion and Outlook

The isomerization of this compound is governed by a fascinating interplay of thermodynamics and kinetics. The significant ring strain of the trans isomer makes it a powerful tool for bioorthogonal chemistry, yet this same strain provides the thermodynamic driving force for its deactivation to the cis isomer. The high kinetic barrier to thermal isomerization is what grants TCO its utility, making it stable enough for use in complex biological systems at physiological temperatures.